molecular formula C11H9BrFN3O B8610101 5-bromo-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one

5-bromo-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B8610101
M. Wt: 298.11 g/mol
InChI Key: GRSKSTQCPRVVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9BrFN3O and its molecular weight is 298.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

5-bromo-2-(4-fluoroanilino)-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H9BrFN3O/c1-16-10(17)9(12)6-14-11(16)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,15)

InChI Key

GRSKSTQCPRVVJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one (0.100 g, 0.448 mmol; prepared according to the procedure of Example 46, Step B), 4-fluorobenzenamine (0.056 ml, 0.582 mmol) and NaHCO3 (0.150 g, 1.79 mmol) in n-BuOH (3 mL) was stirred at 60° C. overnight. The reaction mixture was cooled to room temperature and then diluted with EtOAc. The EtOAc layer washed with H2O and saturated aqueous NaCl. The aqueous phase was re-extracted with EtOAc. The combined EtOAc layers were dried (Na2SO4), filtered and concentrated to yield the desired product (0.132 g, 99%) as a pale yellow solid that was used without further purification.
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0 (± 1) mol
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reactant
Reaction Step One
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0.056 mL
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0.15 g
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reactant
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3 mL
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solvent
Reaction Step Four
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0 (± 1) mol
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Yield
99%

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